Deethylatrazine

Description

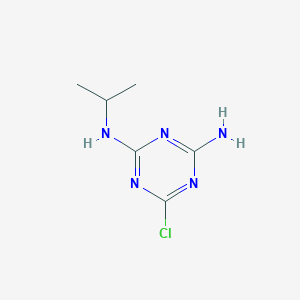

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFIQKMSFGDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037494 | |

| Record name | s-Chloroaminoisopropylaminotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [MSDSonline], Solid | |

| Record name | Desethyl atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In distilled water, 3200 mg/L at 22 °C, 3.2 mg/mL at 22 °C | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000933 [mmHg] | |

| Record name | Desethyl atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

6190-65-4 | |

| Record name | Deethylatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6190-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethyl atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Chloroaminoisopropylaminotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atrazine-desethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL ATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07PV14BK6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C, 135 - 137 °C | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

deethylatrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA) is a primary metabolite of the widely used herbicide atrazine (B1667683). As a significant environmental degradate and a substance with biological activity, understanding its chemical properties, metabolic fate, and toxicological profile is crucial for environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of deethylatrazine, including its chemical structure, physicochemical properties, toxicological effects with a focus on its impact on signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

Deethylatrazine is a chloro-s-triazine herbicide metabolite formed by the N-de-ethylation of atrazine. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Deethylatrazine

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | [1] |

| Synonyms | Desethylatrazine, DEA, 2-Chloro-4-amino-6-(isopropylamino)-s-triazine | [1][2] |

| CAS Number | 6190-65-4 | [1] |

| Molecular Formula | C₆H₁₀ClN₅ | [1][2] |

| Molecular Weight | 187.63 g/mol | [2][3] |

| Appearance | Colorless solid/crystals | [2] |

| Melting Point | 133-136 °C | [2][4] |

| Water Solubility | 3200 mg/L at 22 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.51 | [2][5] |

Toxicology and Mechanism of Action

Deethylatrazine is recognized for its endocrine-disrupting properties, with a toxicological profile considered equivalent to its parent compound, atrazine, by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2] The primary mechanism of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.

Endocrine Disruption

Deethylatrazine, along with other chlorinated triazines, is known to suppress the luteinizing hormone (LH) surge from the pituitary gland.[2] This disruption of the LH surge is a key event in the female reproductive cycle, and its suppression can lead to altered estrous cyclicity and reproductive dysfunction.[2] The mechanism is believed to be centered on the hypothalamus, where atrazine and its metabolites interfere with the release of gonadotropin-releasing hormone (GnRH).[3][5][6] This interference with GnRH signaling to the pituitary results in the downstream disruption of LH secretion.[3]

Neurotoxicity

Emerging evidence also points towards the neurotoxic potential of atrazine and its metabolites. Studies have suggested that these compounds can affect the central nervous system and neurotransmission.[7] Exposure to deethylatrazine has been shown to increase the release of corticotropin-releasing hormone (CRH), which in turn increases adrenocorticotropic hormone (ACTH), indicating an impact on the hypothalamic-pituitary-adrenal (HPA) axis.[7]

Signaling Pathways

The primary signaling pathway affected by deethylatrazine is the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to reproductive toxicity. The following diagram illustrates the proposed mechanism of action.

References

- 1. Atrazine inhibits pulsatile gonadotropin-releasing hormone (GnRH) release without altering GnRH messenger RNA or protein levels in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rep.bioscientifica.com [rep.bioscientifica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Atrazine Administered by Gavage or in Diet on the LH Surge and Reproductive Performance in Intact Female Sprague-Dawley and Long Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

Deethylatrazine: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary and persistent degradation product of the widely used herbicide atrazine (B1667683). Its frequent detection in soil and groundwater raises environmental and health concerns, necessitating a thorough understanding of its behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of deethylatrazine, including its degradation, sorption, and mobility. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their investigations.

Degradation of Deethylatrazine

Deethylatrazine is formed through the dealkylation of atrazine by soil microorganisms. Once formed, DEA can undergo further degradation through both biotic and abiotic processes. Microbial degradation is the primary pathway for the breakdown of DEA in soil and water.

Biodegradation:

Microorganisms, including various bacteria and fungi, have been shown to degrade deethylatrazine. The degradation pathway often involves further dealkylation, leading to the formation of deisopropylatrazine (B29266) (DIA) and didealkylatrazine (DDA), and ultimately mineralization to carbon dioxide. The rate of biodegradation is influenced by soil type, temperature, moisture, and the history of atrazine application, with enhanced degradation observed in soils with a history of atrazine use. In some cases, the half-life of DEA in soil can be as short as 3 to 6 days under laboratory conditions with specific bacterial strains.

Abiotic Degradation:

Abiotic degradation of deethylatrazine can occur through processes such as hydrolysis and photolysis, although these are generally considered minor pathways compared to microbial degradation. Hydrolysis is slow in water but can be catalyzed by mineral surfaces in soil.

Quantitative Data on Deethylatrazine Degradation

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 4.6 - 58.7 days | s-triazine-adapted CO soil (35.2% sand, 28% silt, 36.8% clay, 19 g C/kg organic matter, pH 7.9) | |

| Half-life (t½) | 5.2 - 45 days | s-triazine-adapted Mississippi soil (15.8% sand, 47.2% silt, 36.7% clay, 13 g C/kg organic matter, pH 6.67) | |

| Half-life (t½) | 3 - 6 days | Laboratory conditions with specific bacterial strains | |

| Mineralization to ¹⁴CO₂ | 34% of applied ¹⁴C-DEA | Atrazine-history surface soil, 60 days incubation | |

| Mineralization to ¹⁴CO₂ | 17% of applied ¹⁴C-DEA | No-history surface soil, 60 days incubation | |

| Atmospheric Half-life (t½) | ~21 hours | Estimated reaction with hydroxyl radicals |

Transport and Mobility of Deethylatrazine

The movement of deethylatrazine through soil and into groundwater is a significant environmental concern. Its transport is primarily governed by its sorption characteristics and the hydrogeological properties of the soil.

Soil Sorption and Mobility

Deethylatrazine is generally considered to be more mobile than its parent compound, atrazine. This is attributed to its lower sorption to soil particles. Sorption is influenced by soil properties such as organic carbon content, clay content, and pH.

The sorption of deethylatrazine to soil is typically quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Lower Kd and Koc values indicate weaker sorption and higher mobility.

Quantitative Data on Deethylatrazine Sorption

| Soil Type/Material | Kd (L/kg) | Koc (L/kg) | Reference |

| Low organic C geologic materials | Mean DEA Kd was 0.37 ± 0.20 of atrazine Kd | - | |

| Sandy soils | - | - | |

| Cultivated Houston Black clay | Not statistically different from VFS | Not statistically different from VFS | |

| Vegetated Filter Strip (VFS) in Houston Black clay | Not statistically different from cultivated soil | Not statistically different from cultivated soil |

Note: The provided data often compares DEA's sorption to that of atrazine, highlighting its relatively lower affinity for soil particles.

Leaching Potential

Due to its higher mobility, deethylatrazine has a significant potential to leach through the soil profile and contaminate groundwater. Studies have shown that DEA is frequently detected in groundwater in agricultural areas where atrazine is used. In some cases, DEA was found to be more persistent than atrazine in groundwater.

Experimental Protocols

Soil Sorption/Desorption: Batch Equilibrium Method

This method is widely used to determine the sorption coefficients (Kd and Koc) of pesticides in soil.

Principle: A known mass of soil is equilibrated with a pesticide solution of a known concentration. The amount of pesticide sorbed to the soil is determined by measuring the decrease in the pesticide concentration in the solution at equilibrium.

Detailed Methodology:

-

Soil Preparation: Air-dry the soil and sieve it through a 2-mm mesh. Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Pesticide Solution Preparation: Prepare a stock solution of deethylatrazine in a 0.01 M CaCl₂ solution. Prepare a series of dilutions from the stock solution.

-

Equilibration: Add a known mass of soil (e.g., 1.0 g) to centrifuge tubes. Add a specific volume (e.g., 10 mL) of each pesticide dilution to the tubes.

-

Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature in the dark to reach equilibrium.

-

Centrifugation and Filtration: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant through a 0.22 µm filter.

-

Analysis: Analyze the concentration of deethylatrazine in the filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation:

-

Calculate the amount of sorbed pesticide per unit mass of soil (Cs).

-

Plot the sorption isotherm (Cs vs. the equilibrium concentration in the solution, Cw).

-

Determine the Kd from the slope of the linear isotherm.

-

Calculate Koc using the formula: Koc = (Kd / % organic carbon) * 100.

-

Desorption: After the adsorption experiment, the supernatant is replaced with a fresh pesticide-free solution, and the steps of shaking, centrifugation, and analysis are repeated to determine the amount of desorbed pesticide.

Soil Leaching: Soil Column Studies (Based on OECD Guideline 312)

This method assesses the potential for a pesticide and its transformation products to leach through the soil profile.

Principle: A column packed with soil is treated with the test substance, and "artificial rain" is applied. The leachate is collected and analyzed, along with sections of the soil column, to determine the distribution of the substance.

Detailed Methodology:

-

Soil Column Preparation: Pack glass columns with air-dried, sieved (<2 mm) soil to a specific height (e.g., 30 cm). Saturate the columns with an "artificial rain" solution and allow them to drain.

-

Application of Test Substance: Apply a known amount of ¹⁴C-labeled or unlabeled deethylatrazine to the soil surface.

-

Leaching: Apply a defined amount of "artificial rain" (e.g., 200 mm) at a constant flow rate over a specific period (e.g., 48 hours).

-

Leachate Collection: Collect the leachate in fractions.

-

Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

Extraction and Analysis: Extract deethylatrazine and its potential metabolites from the leachate and each soil section using an appropriate solvent. Analyze the extracts using methods like HPLC with radiometric detection (for ¹⁴C-labeled compounds) or LC-MS/MS.

-

Data Reporting: Report the distribution of deethylatrazine and its transformation products in the leachate and soil sections as a percentage of the applied amount.

Visualizations

Deethylatrazine Degradation Pathway

Caption: Simplified biodegradation pathway of atrazine to deethylatrazine and further degradation products.

Experimental Workflow for Soil Sorption Study

Caption: General workflow for a batch equilibrium soil sorption experiment.

Logical Relationships in Deethylatrazine Transport

Caption: Factors influencing the transport and fate of deethylatrazine in the environment.

Conclusion

Deethylatrazine is a mobile and often persistent metabolite of atrazine that poses a potential risk to water resources. Its environmental fate is a complex interplay of degradation, sorption, and transport processes that are influenced by a variety of environmental factors. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in assessing the environmental risks associated with deethylatrazine and developing strategies for its monitoring and management.

Deethylatrazine: A Comprehensive Technical Guide on the Primary Metabolite of Atrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary and significant metabolite of the widely used herbicide atrazine (B1667683).[1] Its prevalence in the environment, coupled with a toxicological profile considered by regulatory bodies to be equivalent to its parent compound, necessitates a thorough understanding of its formation, fate, and biological interactions.[2] This technical guide provides an in-depth overview of deethylatrazine, focusing on its core scientific aspects to support research, environmental monitoring, and risk assessment efforts.

Formation of Deethylatrazine

Deethylatrazine is formed from atrazine through a process of N-dealkylation, specifically the removal of an ethyl group. This metabolic transformation is primarily carried out by microsomal cytochrome P450 enzymes in a variety of organisms, including mammals and microorganisms.[1] In humans, studies with liver microsomes have indicated that CYP1A2 is the principal isozyme responsible for this Phase I metabolic reaction.[1]

The metabolism of atrazine to deethylatrazine is a key step in its detoxification pathway. Deethylatrazine can be further metabolized through dealkylation to didealkylatrazine (DACT) or via glutathione (B108866) conjugation.[1]

Physicochemical Properties

A comparative summary of the key physicochemical properties of atrazine and deethylatrazine is presented in the table below. These properties are crucial for understanding their environmental transport and fate.

| Property | Atrazine | Deethylatrazine |

| Molecular Formula | C₈H₁₄ClN₅ | C₆H₁₀ClN₅ |

| Molecular Weight | 215.68 g/mol | 187.63 g/mol |

| Water Solubility | 33 mg/L (at 22 °C) | 360 mg/L (at 20 °C) |

| Log Kow (Octanol-Water Partition Coefficient) | 2.61 | 1.68 |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (at 25 °C) | 9.8 x 10⁻⁷ mmHg (at 25 °C) |

| pKa | 1.7 | 1.9 |

Data sourced from various chemical databases and scientific literature.

Environmental Fate and Transport

The environmental behavior of deethylatrazine is intrinsically linked to that of atrazine. Due to its higher water solubility and lower Log Kow compared to atrazine, deethylatrazine is generally more mobile in soil and has a lower tendency to adsorb to soil organic matter.

Soil Sorption and Mobility

The adsorption and desorption of deethylatrazine in soil are critical processes that influence its potential for leaching into groundwater and transport via surface runoff. These processes are typically studied using batch equilibrium experiments. The organic carbon partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. Generally, deethylatrazine exhibits lower Koc values than atrazine, indicating weaker sorption to soil and thus higher mobility.

Degradation

Deethylatrazine can be degraded in the environment through both biotic and abiotic pathways. Microbial degradation is a significant process, with various soil microorganisms capable of utilizing deethylatrazine as a carbon and/or nitrogen source. The degradation of deethylatrazine can lead to the formation of other metabolites, such as didealkylatrazine.

Toxicological Profile

The U.S. Environmental Protection Agency (EPA) considers deethylatrazine to have equivalent toxicity to atrazine.[2] Therefore, risk assessments for atrazine often include the combined residues of atrazine and its chlorinated metabolites, including deethylatrazine.

Mechanism of Action: Endocrine Disruption

A primary toxicological concern for atrazine and, by extension, deethylatrazine is their potential to act as endocrine-disrupting chemicals. The key mechanism of action is the suppression of the luteinizing hormone (LH) surge from the pituitary gland.[2] This disruption of the hypothalamic-pituitary-gonadal (HPG) axis can lead to reproductive and developmental effects.

The signaling pathway involves the inhibition of gonadotropin-releasing hormone (GnRH) release from the hypothalamus. Evidence suggests that atrazine exposure leads to a reduction in the expression of the Kiss1 gene in the anteroventral periventricular nucleus (AVPV) of the hypothalamus.[3][4][5] Kisspeptin (B8261505), the protein product of the Kiss1 gene, is a potent stimulator of GnRH neurons. By reducing kisspeptin signaling, atrazine indirectly suppresses the pulsatile release of GnRH, which is necessary for the pre-ovulatory LH surge.

Cytotoxicity

In vitro studies on human cell lines have investigated the cytotoxic effects of atrazine. For example, studies on human breast cancer cell lines (MCF-7) and non-cancerous human breast epithelial cell lines (MCF-10A) have determined LC50 values.[6] While specific IC50 values for deethylatrazine on a wide range of human cell lines are less reported, the assumption of equivalent toxicity suggests a similar potential for cytotoxic effects.

Experimental Protocols

Analysis of Atrazine and Deethylatrazine in Water by GC-MS

This protocol outlines a general procedure for the determination of atrazine and deethylatrazine in water samples using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE).

1. Sample Preparation and Solid-Phase Extraction (SPE): a. Adjust a 500 mL water sample to a pH between 7 and 8. b. Add an appropriate internal standard solution. c. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. d. Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min. e. After loading, dry the cartridge by passing air or nitrogen through it for 10 minutes. f. Elute the analytes from the cartridge with 10 mL of ethyl acetate. g. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent). c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Injection: 1 µL, splitless mode. e. Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. f. MS Conditions: Electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for atrazine, deethylatrazine, and the internal standard.

Soil Sorption Study via Batch Equilibrium Method (Modified from OECD Guideline 106)

This protocol describes a batch equilibrium method to determine the soil-water partition coefficient (Kd) for deethylatrazine.[7][8][9][10][11]

1. Preparation: a. Use air-dried soil passed through a 2-mm sieve. Characterize the soil for properties such as pH, organic carbon content, and texture. b. Prepare a stock solution of deethylatrazine in 0.01 M CaCl₂ solution. Prepare a series of working solutions of varying concentrations by diluting the stock solution. c. Determine the soil moisture content to use soil on a dry weight basis.

2. Adsorption Experiment: a. Weigh 5 g (dry weight equivalent) of soil into centrifuge tubes. b. Add 25 mL of a deethylatrazine working solution to each tube (resulting in a 1:5 soil-to-solution ratio). Include control samples without soil to account for any adsorption to the tube walls. c. Tightly cap the tubes and shake them on a reciprocating shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours). d. After shaking, centrifuge the tubes at a sufficient speed and duration to obtain a clear supernatant (e.g., 3000 rpm for 20 minutes). e. Carefully collect an aliquot of the supernatant for analysis.

3. Analysis and Calculation: a. Analyze the concentration of deethylatrazine in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). b. Calculate the amount of deethylatrazine adsorbed to the soil by subtracting the equilibrium concentration in the solution from the initial concentration. c. The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of deethylatrazine in the soil to the concentration in the water at equilibrium.

Cytotoxicity Assessment using MTT Assay

This protocol provides a general procedure for assessing the cytotoxicity of deethylatrazine on a human cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Treatment: a. Culture the selected human cell line in appropriate medium and conditions (e.g., 37°C, 5% CO₂). b. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight. c. Prepare a series of dilutions of deethylatrazine in the cell culture medium. d. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of deethylatrazine. Include control wells with medium only and vehicle control wells. e. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

2. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate to ensure complete dissolution of the formazan.

3. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the deethylatrazine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Atrazine Metabolism to Deethylatrazine

Experimental Workflow for Soil Sorption Study

Signaling Pathway of Atrazine-Induced LH Surge Suppression

Conclusion

Deethylatrazine, as a primary metabolite of atrazine, is a compound of significant interest in environmental science and toxicology. Its formation, environmental persistence, and biological activity, which is considered equivalent to atrazine, underscore the importance of its inclusion in monitoring programs and risk assessments. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working to further elucidate the impact of deethylatrazine on environmental and human health. Continued research into the specific toxicological endpoints of deethylatrazine and the development of advanced analytical methodologies will be crucial for a comprehensive understanding of its risks.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Reduction of Kiss1 expression in the anteroventral periventricular nucleus is associated with atrazine-induced attenuation of the luteinizing hormone surge in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Reduction of Kiss1 expression in the anteroventral periventricular nucleus is associated with atrazine-induced attenuation of the luteinizing hormone surge in female rats | Semantic Scholar [semanticscholar.org]

- 6. biomedgrid.com [biomedgrid.com]

- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Deethylatrazine's Toxicological Profile in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deethylatrazine (DEA), a primary degradation product of the widely used herbicide atrazine (B1667683), is a prevalent contaminant in aquatic environments. Its persistence and potential for biological effects necessitate a thorough understanding of its toxicological impact on aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the toxicological effects of deethylatrazine on a range of aquatic organisms, with a focus on quantitative toxicity data, experimental methodologies, and molecular mechanisms of action.

Quantitative Toxicity Data

The acute and chronic toxicity of deethylatrazine has been evaluated in several aquatic species. In general, the toxicity of atrazine metabolites is ranked as atrazine > deethylatrazine (DEA) > deisopropylatrazine (B29266) (DIA).[1][2] The following tables summarize the available quantitative data for various aquatic organisms.

| Organism | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Algae | Pseudokirchneriella subcapitata | IC50 | 96 hours | >1,500 | [1] |

| Algae | Chlorella fusca | EC50 (growth rate inhibition) | 96 hours | 821 | [3] |

| Amphipod | Hyalella azteca | LC50 | 96 hours | >3,000 | [1] |

| Amphipod | Diporeia spp. | LC50 | 96 hours | >3,000 | [1] |

*IC50: The concentration of a substance that causes a 50% inhibition of a biological response. *EC50: The concentration of a substance that produces a 50% response of a particular endpoint after a specific exposure time. *LC50: The concentration of a substance that is lethal to 50% of a test population.

| Organism | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Amphipod | Diporeia spp. | Chronic Toxicity | 21 days | Several orders of magnitude more sensitive than H. azteca | [1][2] |

| Amphipod | Hyalella azteca | Chronic Toxicity (Sex Ratio) | 21 days | No alteration | [1][2] |

| Crustacean | Daphnia magna | Chronic Toxicity (reproduction) | - | Negative effect on the number of juveniles and clutches | [4] |

| Aquatic Plant | Lemna minor | Chronic Toxicity (growth) | - | Pronounced negative effect | [4] |

NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) values for deethylatrazine are not extensively reported in the reviewed literature.

Experimental Protocols

The following sections detail standardized methodologies for key toxicological experiments with deethylatrazine.

Algal Growth Inhibition Test (e.g., Pseudokirchneriella subcapitata)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Pseudokirchneriella subcapitata in the exponential growth phase.

-

Test Duration: 96 hours.

-

Test Vessels: Sterile flasks or multi-well plates.

-

Culture Medium: A suitable nutrient-rich medium, such as the OECD 201 medium.

-

Test Concentrations: A geometric series of at least five concentrations of deethylatrazine and a control. A solvent control is included if a solvent is used to dissolve the test substance.

-

Replicates: At least three replicates per concentration.

-

Test Conditions:

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

pH: Maintained between 6.0 and 9.0.

-

-

Endpoint Measurement: Algal growth is determined by measuring cell density, biovolume, or a surrogate such as chlorophyll (B73375) fluorescence at the beginning and end of the test.

-

Data Analysis: The 96-hour IC50 or EC50 for growth rate inhibition is calculated using a suitable statistical method (e.g., probit analysis).

Acute Amphipod Toxicity Test (e.g., Hyalella azteca)

This test assesses the acute toxicity of a substance to freshwater amphipods.

-

Test Organism: Juvenile Hyalella azteca (7-14 days old).

-

Test Duration: 96 hours.

-

Test Vessels: Glass beakers containing sediment and overlying water.

-

Test Concentrations: A geometric series of at least five concentrations of deethylatrazine and a control.

-

Replicates: At least three replicates per concentration, with 10 organisms per replicate.

-

Test Conditions:

-

Temperature: 23 ± 1°C.

-

Light: 16-hour light: 8-hour dark cycle.

-

Water: Reconstituted hard water is often used.

-

-

Endpoint Measurement: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 is calculated using a suitable statistical method.

Chronic Daphnid Reproduction Test (e.g., Daphnia magna)

This test evaluates the effects of a substance on the reproduction of the freshwater invertebrate Daphnia magna.

-

Test Organism: Neonate Daphnia magna (<24 hours old).

-

Test Duration: 21 days.

-

Test Vessels: Glass beakers.

-

Test Concentrations: A geometric series of at least five concentrations of deethylatrazine and a control.

-

Replicates: At least 10 replicates per concentration, with one daphnid per replicate.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Light: 16-hour light: 8-hour dark cycle.

-

Feeding: Fed daily with a suitable algal food source.

-

Water Renewal: Test solutions are renewed at least three times a week.

-

-

Endpoint Measurement: The primary endpoints are survival of the parent animals and the total number of living offspring produced per parent animal.

-

Data Analysis: The NOEC and LOEC for reproduction are determined by statistical comparison of the treatment groups to the control. The ECx for reproduction can also be calculated.

Signaling Pathways and Mechanisms of Toxicity

While specific research on the signaling pathways affected by deethylatrazine in aquatic organisms is limited, its structural similarity to atrazine suggests a comparable mechanism of action. Atrazine is a known endocrine-disrupting chemical, and its effects on the hypothalamic-pituitary-gonadal (HPG) axis in fish and on photosynthesis in algae are well-documented. The following diagrams illustrate the presumed signaling pathways impacted by deethylatrazine, extrapolated from the known effects of atrazine.

Endocrine Disruption in Fish

Deethylatrazine, like atrazine, is presumed to disrupt the endocrine system in fish, primarily by affecting the HPG axis, which regulates reproduction. One of the proposed mechanisms involves the dysregulation of gonadotropin-releasing hormone (GnRH) signaling.

Caption: Presumed endocrine disruption by DEA in fish via the HPG axis.

Inhibition of Photosynthesis in Algae

Herbicides of the triazine family, including atrazine and its metabolites, are known to inhibit photosynthesis in algae and plants by blocking the electron transport chain in Photosystem II (PSII).

Caption: Mechanism of photosynthesis inhibition by DEA in algae.

Summary and Conclusion

Deethylatrazine is a biologically active metabolite of atrazine that poses a toxicological risk to aquatic organisms. The available data indicate that while it is generally less toxic than its parent compound, it can still elicit adverse effects, particularly under chronic exposure conditions. Algae appear to be a sensitive group, with effects on photosynthesis being a primary mechanism of toxicity. In vertebrates such as fish, deethylatrazine is presumed to act as an endocrine disruptor, interfering with the hypothalamic-pituitary-gonadal axis and potentially leading to reproductive impairments.

Further research is required to establish a more comprehensive toxicological database for deethylatrazine, including chronic toxicity data for a wider range of aquatic species, particularly fish and invertebrates. Elucidating the specific signaling pathways affected by deethylatrazine, independent of atrazine, is also crucial for a more accurate risk assessment. The methodologies and information presented in this guide provide a framework for researchers and professionals to advance our understanding of the environmental risks associated with this prevalent atrazine metabolite.

References

- 1. Methods for assessing the toxicity of herbicides to submersed aquatic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

Deethylatrazine in Aqueous Environments: A Technical Review of Occurrence, Analysis, and Degradation

An in-depth guide for researchers, scientists, and drug development professionals on the prevalence and detection of deethylatrazine, a primary degradation product of the widely used herbicide atrazine (B1667683), in groundwater and surface water.

Deethylatrazine (DEA), a principal metabolite of the herbicide atrazine, is a frequent and persistent contaminant in both groundwater and surface water systems across various regions, particularly in agricultural areas.[1][2] Its occurrence is a direct consequence of the widespread use of atrazine for weed control.[3] This technical guide provides a comprehensive overview of the occurrence of deethylatrazine, details the analytical methodologies for its detection, and illustrates the key environmental transformation pathways.

Occurrence of Deethylatrazine in Groundwater and Surface Water

Deethylatrazine is often detected at concentrations comparable to or even exceeding those of its parent compound, atrazine, in aqueous environments.[4] This is attributed to its formation through the microbial degradation of atrazine in soil and its subsequent transport into water bodies.[1] The persistence and mobility of DEA contribute to its widespread presence in both groundwater and surface water.

Deethylatrazine in Groundwater

Numerous studies have documented the presence of deethylatrazine in groundwater. For instance, raw groundwater supplies for drinking water have shown DEA concentrations ranging from 0.07 to 0.6 µg/L.[5] A study of 303 groundwater wells in the Midwestern United States found that deethylatrazine was detected in 22.8% of the samples, with a maximum concentration of 2.20 µg/L.[5] Another national-scale study of groundwater used for public supply found that the atrazine degradate DEA was detected with similar frequency to atrazine itself, with each being found in about 30% of 2,460 wells.[4] In a study near Rennick, western Victoria, DEA was recorded at a maximum concentration of 1.98 mg/L in the surface aquifer 28 days after atrazine application.[6]

| Location/Study | Water Type | Concentration Range (µg/L) | Maximum Concentration (µg/L) | Notes |

| Drinking Water Supplies (unspecified location) | Groundwater | 0.07 - 0.6 | 0.6 | Raw groundwater supplies.[5] |

| Midwestern Reconnaissance Network (303 wells) | Groundwater | Not specified | 2.20 | Sampled between 1991 and 1994.[5] |

| National Study (2,460 wells) | Groundwater | Not specified | Not specified | Atrazine and DEA each detected in about 30% of wells.[4] |

| Rennick, western Victoria | Groundwater | 0.15 - 1.98 | 1.98 | Sampled from a surface aquifer in a forestry plantation following atrazine application.[6] |

| Agricultural Watersheds (Coshocton, Ohio) | Surface Runoff | Not specified | - | Average concentration of 2.5 µg/L in the year of atrazine application.[7][8][9] |

| Beijing Guanting Reservoir | Surface Water | 0.0359 - 0.2173 (Atrazine) | - | DEA levels were five to 20 times lower than atrazine.[10] |

Deethylatrazine in Surface Water

Deethylatrazine is also frequently detected in surface runoff from agricultural fields where atrazine has been applied. A long-term study monitoring runoff from small agricultural watersheds reported that DEA was the most frequently detected metabolite, with an average concentration of 2.5 µg/L in the year of atrazine application.[7][8][9] In some instances, the concentrations of DEA in surface runoff have been observed to exceed the maximum contaminant level (MCL) for atrazine (3 µg/L) for a significant period after application.[7][8]

Atrazine Degradation Pathway

Atrazine undergoes degradation in the environment primarily through microbial processes, leading to the formation of several metabolites, including deethylatrazine.[11] The initial step in one of the common degradation pathways involves the N-dealkylation of atrazine, where an ethyl group is removed to form deethylatrazine.[11][12] This process is often mediated by microbial enzymes such as cytochrome P450.[11] Further degradation can occur, leading to other byproducts.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. search.informit.org [search.informit.org]

- 7. Atrazine, deethylatrazine, and deisopropylatrazine in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

Deethylatrazine and its Impact on Non-Target Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA) is a primary and frequently detected degradation product of the widely used triazine herbicide, atrazine (B1667683). While the phytotoxicity of atrazine has been extensively studied, the impact of its metabolites on non-target plant species is less understood yet crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the current knowledge regarding the effects of deethylatrazine on non-target aquatic and terrestrial plants. It consolidates available quantitative toxicity data, outlines standardized experimental protocols for assessing its impact, and describes the known physiological and biochemical mechanisms of action and detoxification in plants. This document aims to serve as a valuable resource for researchers and professionals in environmental science and drug development by highlighting both what is known and the critical knowledge gaps that require further investigation.

Introduction

Deethylatrazine (2-chloro-4-amino-6-isopropylamino-s-triazine) is formed through the N-dealkylation of atrazine, a process that can occur in soil, water, and within plants themselves.[1][2] As a persistent and mobile compound, deethylatrazine is frequently detected in surface and groundwater, leading to concerns about its potential effects on non-target organisms, particularly primary producers like plants.[1] Understanding the phytotoxicity of deethylatrazine is essential for evaluating the long-term environmental consequences of atrazine use.

This guide summarizes the current state of knowledge on the impact of deethylatrazine on non-target plant species, with a focus on providing quantitative data, detailed experimental methodologies, and an exploration of the underlying biochemical pathways.

Phytotoxicity of Deethylatrazine on Non-Target Plant Species

The phytotoxic effects of deethylatrazine, like its parent compound atrazine, stem from the inhibition of photosynthesis.[1] However, studies have generally indicated that deethylatrazine is less toxic to plants than atrazine.

Impact on Aquatic Plant Species

A significant portion of the available research on the phytotoxicity of deethylatrazine has focused on aquatic environments, where it can accumulate. The duckweed, Lemna minor, and various algal species are common bio-indicators for herbicide toxicity in aquatic ecosystems.

Table 1: Quantitative Phytotoxicity Data of Deethylatrazine on Aquatic Plant Species

| Species | Endpoint | Value | Exposure Duration | Reference |

| Lemna minor | EC50 (Growth Inhibition) | 128.4 µg/L | 7 days | [3] |

| Pseudokirchneriella subcapitata (Green Algae) | 96-h IC50 | >1,500 µg/L | 96 hours | [4] |

Note: IC50 (Median Inhibition Concentration) is the concentration that causes a 50% inhibition of a biological function.

Impact on Terrestrial Plant Species

There is a notable lack of publicly available quantitative data on the specific effects of deethylatrazine on non-target terrestrial plant species from standardized seedling emergence and vegetative vigor tests. Regulatory databases often show no available data for these endpoints for deethylatrazine.[5] However, it is generally accepted that the phytotoxic effects would be similar to, but less pronounced than, those of atrazine.[1] Studies on atrazine's effects on terrestrial plants can therefore provide an indication of the potential impacts of deethylatrazine.

Mode of Action and Signaling Pathways

The primary mode of action for triazine herbicides, including atrazine and its metabolite deethylatrazine, is the inhibition of photosynthesis.[1]

Inhibition of Photosystem II

Deethylatrazine, like atrazine, acts as an inhibitor of Photosystem II (PSII) in the chloroplasts of plants. It competitively binds to the QB-binding site on the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, and ultimately leads to a cessation of plant growth.

Oxidative Stress

The blockage of the electron transport chain leads to the over-excitation of chlorophyll (B73375) molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. This induces a state of oxidative stress within the plant cells, which can cause damage to lipids, proteins, and nucleic acids, leading to chlorosis and necrosis. Plants respond to this oxidative stress by upregulating their antioxidant defense systems.

Plant Metabolism and Detoxification Pathways

Plants have evolved detoxification mechanisms to cope with xenobiotics like herbicides. The metabolism of atrazine is well-studied and provides a model for understanding how plants likely handle deethylatrazine. The detoxification process generally occurs in three phases.

-

Phase I: Transformation: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. For triazines, this can involve N-dealkylation. Cytochrome P450 monooxygenases are key enzymes in this phase.[6]

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules, such as glutathione (B108866) (GSH), glucose, or malonic acid, to increase its water solubility and reduce its phytotoxicity. Glutathione S-transferases (GSTs) are crucial enzymes in this process, catalyzing the conjugation of the herbicide with GSH.[7][8]

-

Phase III: Compartmentation: The conjugated herbicide is transported and sequestered in vacuoles or incorporated into cell wall components, effectively removing it from metabolically active regions of the cell.

Experimental Protocols for Assessing Phytotoxicity

Standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the phytotoxicity of chemical substances on non-target plants.

OECD Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test

This protocol is designed to evaluate the effects of a substance on the emergence and early growth of terrestrial plants.[9]

-

Test Species: A minimum of six, but often up to ten, different plant species from various families are used, including both monocots and dicots.[10]

-

Test System: Seeds are planted in pots containing a suitable soil medium. The test substance is either incorporated into the soil or sprayed onto the soil surface.

-

Exposure: The test is typically run for 14 to 21 days after 50% of the seedlings in the control group have emerged.

-

Endpoints:

-

Visual assessment of seedling emergence.

-

Mortality rate.

-

Shoot height.

-

Shoot fresh and/or dry weight.

-

Visual assessment of any phytotoxic effects (e.g., chlorosis, necrosis, malformations).

-

-

Data Analysis: The data are used to determine the No-Observed-Effect Rate (NOER) and the Effective Rate (ERx) that causes a certain percentage (x%) of inhibition for the measured endpoints (e.g., ER50).

OECD Guideline 227: Terrestrial Plant Test: Vegetative Vigour Test

This guideline is used to assess the effects of a substance on the growth of young terrestrial plants after direct application to the foliage.[11]

-

Test Species: Similar to OECD 208, a range of plant species is selected.[1]

-

Test System: Plants are grown from seed to the 2- to 4-leaf stage in pots.

-

Exposure: The test substance is sprayed directly onto the foliage of the young plants. The test duration is typically 21 days.

-

Endpoints:

-

Mortality rate.

-

Shoot fresh and/or dry weight.

-

Visual assessment of any phytotoxic effects.

-

-

Data Analysis: The results are used to calculate the NOER and ERx values for the measured endpoints.

Conclusion and Future Directions

Deethylatrazine, a major metabolite of atrazine, exhibits phytotoxic effects on non-target plant species primarily through the inhibition of photosynthesis. While quantitative data for aquatic plants are available, there is a significant knowledge gap regarding its impact on terrestrial plants. The available evidence suggests that deethylatrazine is less toxic than its parent compound, atrazine. Plants possess detoxification mechanisms, such as metabolism by cytochrome P450s and conjugation by glutathione S-transferases, which can mitigate the effects of deethylatrazine.

Future research should prioritize generating robust quantitative data on the effects of deethylatrazine on a diverse range of non-target terrestrial plant species using standardized OECD protocols. Furthermore, comparative studies directly assessing the phytotoxicity of atrazine and its primary metabolites under various environmental conditions are needed for a more accurate and comprehensive environmental risk assessment. Elucidating the specific signaling pathways activated in plants in response to deethylatrazine exposure, beyond the general oxidative stress response, will also contribute to a deeper understanding of its mode of action and plant defense mechanisms.

References

- 1. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. ia801304.us.archive.org [ia801304.us.archive.org]

- 8. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Transcriptomic profiling of atrazine phytotoxicity and comparative study of atrazine uptake, movement, and metabolism in Potamogeton crispus and Myriophyllum spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

Deethylatrazine's Mechanism of Action in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA), a primary metabolite of the widely used herbicide atrazine (B1667683), is a significant environmental contaminant with documented effects on various biological systems. This technical guide provides a comprehensive overview of the current understanding of DEA's mechanism of action, focusing on its role as an endocrine disruptor, its neurotoxic effects, and its interaction with metabolic enzyme systems. While much of the existing research has focused on atrazine, the U.S. Environmental Protection Agency (EPA) and other bodies often consider the toxicity of deethylatrazine to be equivalent to its parent compound[1]. This guide synthesizes available data, details relevant experimental methodologies, and visualizes key signaling pathways to provide a thorough resource for the scientific community.

Endocrine Disruption: A Primary Mechanism of Action

Deethylatrazine, like atrazine, is recognized as a potent endocrine-disrupting chemical (EDC). Its primary endocrine-disrupting activity stems from the induction of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This upregulation can lead to an imbalance in steroid hormone levels, with significant physiological consequences.

Induction of Aromatase (CYP19)

Deethylatrazine has been shown to induce aromatase activity in a concentration-dependent manner in human adrenocortical carcinoma (H295R) cells, a common in vitro model for studying steroidogenesis. The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn promotes the transcription of the CYP19A1 gene via the steroidogenic factor 1 (SF-1) dependent aromatase promoter II (ArPII). This leads to increased aromatase enzyme synthesis and subsequent conversion of androgens to estrogens[2][3][4].

Quantitative Data on Aromatase Induction by Triazines

| Compound | Cell Line | Effect | Concentration/Dose | Result | Reference |

| Atrazine | H295R | Aromatase Activity Induction | 0-30 µM | Up to ~2.5-fold increase | [4] |

| Atrazine | H295R | CYP19 mRNA Induction | 0-30 µM | 1.5- to 2-fold increase | [4] |

| Atrazine | H295R | cAMP Level Increase | 30 µM | ~1.5-fold increase | [5] |

| Atrazine | Human Granulosa-lutein cells | Aromatase Activity Induction | 1-10 µM | >2-fold increase | [6] |

Signaling Pathway for Aromatase Induction

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Deethylatrazine and other chlorotriazines are known to disrupt the normal functioning of the HPG axis. This disruption is primarily thought to occur at the level of the central nervous system. The mechanism involves altering the hypothalamic control of the pituitary, leading to a suppression of the luteinizing hormone (LH) surge. This can result in irregular ovarian cycles and other reproductive developmental effects[1]. Studies in rats have shown that atrazine can decrease the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the pituitary's release of LH[7].

Quantitative Data on HPG Axis Disruption by Triazines

| Compound | Species | Effect | Dose | Result | Reference |

| Atrazine | Rat (female) | Reduction in LH surge magnitude | 50, 100, or 200 mg/kg/day for 4 days | Significant reduction | [7] |

| Atrazine | Rat (female) | Reduction in FSH surge magnitude | 50, 100, or 200 mg/kg/day for 4 days | Significant reduction | [7] |

| Atrazine | Rat (female) | Reduced GnRH pulse frequency | 200 mg/kg/day for 4 days | Significant reduction |

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption Pathway

Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Exposure to deethylatrazine can lead to a rapid activation of the HPA axis, resulting in the release of adrenocorticotropic hormone (ACTH) and subsequent production of corticosterone (B1669441). This effect is observed shortly after exposure, indicating a direct or rapid-acting mechanism on the brain and/or pituitary gland[8][9].

Quantitative Data on HPA Axis Activation by Triazines

| Compound | Species | Effect | Dose | Time | Result | Reference | |---|---|---|---|---|---| | Deethylatrazine | Rat (male) | Increased plasma ACTH | 173 mg/kg | 15 min | Significant increase |[8] | | Deethylatrazine | Rat (male) | Increased plasma Corticosterone | 173 mg/kg | 15-30 min | Dose-dependent elevation |[8] | | Deethylatrazine | Rat (male) | Increased plasma Progesterone | 173 mg/kg | 15-30 min | Dose-dependent elevation |[8] |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Pathway

Neurotoxicity

Deethylatrazine exhibits neurotoxic properties, primarily affecting the dopaminergic system. This can lead to a reduction in dopamine (B1211576) levels in key brain regions like the striatum, potentially contributing to neurodegenerative processes.

Effects on the Dopaminergic System

Studies on atrazine and its metabolites have shown that they can inhibit dopamine uptake into synaptic vesicles, leading to increased cytosolic dopamine levels. This excess dopamine is prone to oxidative breakdown, contributing to cellular stress and potential neuronal damage. Deethylatrazine has been observed to decrease vesicular dopamine uptake to a similar extent as atrazine[10].

Quantitative Data on Neurotoxicity of Triazines

Specific IC50 values for deethylatrazine's effect on dopaminergic neuron viability are not well-documented. However, studies on atrazine provide context for the potential neurotoxicity.

| Compound | System | Effect | Concentration | Result | Reference | |---|---|---|---|---| | Atrazine | Rat Striatal Synaptic Vesicles | Inhibition of Dopamine Uptake | 1–250 µM | Dose-dependent inhibition |[10] | | Deethylatrazine | Rat Striatal Synaptic Vesicles | Inhibition of Dopamine Uptake | 100 µM | Significant decrease, similar to atrazine |[10] | | Atrazine | Rat Striatal Slices | Decreased Tissue Dopamine Levels | ≥100 µM | Dose-dependent decrease |[11] | | Atrazine | Rat Striatal Slices | Increased Extracellular Dopamine | ≥50 µM | Significant increase |[12] | | Atrazine | SH-SY5Y cells | Decreased Cell Viability | 5-50 µg/mL | Dose- and time-dependent decrease |[13] |

Dopaminergic Neurotoxicity Pathway

Metabolism and Interaction with Cytochrome P450 Enzymes

Deethylatrazine is a product of the N-dealkylation of atrazine, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. In humans, CYP1A2 is the main isozyme involved in this metabolic pathway. The metabolism of deethylatrazine itself can proceed through further dealkylation to diaminochlorotriazine (B1259301) or via conjugation with glutathione[14]. Deethylatrazine and its parent compound can also influence the activity of various CYP enzymes, potentially altering the metabolism of other xenobiotics and endogenous compounds.

Metabolism of Atrazine to Deethylatrazine

Experimental Protocols

Aromatase Activity Assay (Tritiated Water Release Method)

This assay quantifies aromatase activity by measuring the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to an estrogen.

Workflow

Detailed Methodology:

-

Cell Culture: H295R cells are cultured in an appropriate medium supplemented with serum. For experiments, cells are typically seeded in multi-well plates and allowed to adhere.

-

Exposure: Cells are exposed to various concentrations of deethylatrazine (or other test compounds) and a vehicle control for a specified period (e.g., 24 or 48 hours).

-

Aromatase Assay:

-

The exposure medium is removed, and cells are washed with a serum-free medium.

-

A reaction mixture containing a known concentration of [1β-³H]-androstenedione in a serum-free medium is added to each well.

-

Cells are incubated at 37°C for a defined period (e.g., 1.5 hours) to allow for the aromatization reaction to occur.

-

The reaction is stopped, and the medium is collected.

-

-

Extraction: An organic solvent (e.g., chloroform) is added to the collected medium to extract the unreacted [1β-³H]-androstenedione and other steroids, leaving the tritiated water in the aqueous phase.

-

Separation and Counting: The aqueous phase is carefully separated and mixed with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.

-

Data Analysis: The amount of tritiated water produced is proportional to the aromatase activity. Results are typically normalized to the protein content of the cells and expressed as pmol/mg protein/hour.

Quantification of CYP19A1 mRNA by Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the relative expression levels of the CYP19A1 gene, which codes for the aromatase enzyme.

Workflow

References

- 1. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Atrazine-Induced Aromatase Expression Is SF-1 Dependent: Implications for Endocrine Disruption in Wildlife and Reproductive Cancers in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction and inhibition of aromatase (CYP19) activity by various classes of pesticides in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in Sensitivity to the Effects of Atrazine on the Luteinizing Hormone Surge in Female Sprague-Dawley Rats after Repeated Daily Doses: Correlation with Liver Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of atrazine and its withdrawal on gonadotropin-releasing hormone neuroendocrine function in the adult female Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Chlorotriazine herbicides and metabolites activate an ACTH-dependent release of corticosterone in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alteration of dopamine uptake into rat striatal vesicles and synaptosomes caused by an in vitro exposure to atrazine and some of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopaminergic toxicity of the herbicide atrazine in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopaminergic toxicity of the herbicide atrazine in rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atrazine induces apoptosis of SH-SY5Y human neuroblastoma cells via the regulation of Bax/Bcl-2 ratio and caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]

Deethylatrazine: A Technical Guide to its Historical Use and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deethylatrazine (DEA) is a primary and persistent degradation product of the widely used herbicide atrazine (B1667683). While not directly applied to crops, its prevalence in the environment is a direct consequence of decades of atrazine use. This technical guide provides an in-depth overview of the historical context of atrazine application, leading to the environmental accumulation of deethylatrazine. It details the analytical methodologies for its detection in various environmental matrices and explores the molecular signaling pathways affected by its presence. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Historical Use of Atrazine and Formation of Deethylatrazine

Atrazine, a triazine herbicide, was first registered for use in the United States in 1958 and quickly became a cornerstone of weed management in agriculture, particularly for corn, sorghum, and sugarcane.[1][2] Its effectiveness and affordability led to its extensive application over several decades.[1][3] Deethylatrazine is formed through the microbial or metabolic N-dealkylation of atrazine, where the ethyl group is removed from the triazine ring.[4][5] This process can occur in soil, water, and within organisms.[4][5]

Table 1: Historical Atrazine Use in Iowa Corn Production

| Year | Percent of Corn Acres Treated |

| 1977 | 42% |

| 1985 | 49% |

| 1990 | 61% |

| 1996 | 68% |

| 2000 | 64% |

| 2005 | 61% |

Source: Iowa State University Pesticide Use Surveys; USDA National Agricultural Statistics Service Surveys.[1]

Table 2: Estimated Annual Atrazine Use in the United States (Agricultural)

| Year | Estimated Use (millions of pounds of active ingredient) |

| 1987 | 31-35 |

| 1993 | 31-35 |

| 1995 | 31-35 |

| 2014 | 76 |

Source: Environmental Protection Agency; Goolsby & Battaglin, 1993; Solomon et al., 1996; Aspelin, 1997.[3][6]

Environmental Accumulation of Deethylatrazine

The widespread and prolonged use of atrazine has resulted in the ubiquitous presence of deethylatrazine in the environment. Due to its chemical properties, deethylatrazine is mobile in soil and can leach into groundwater and be transported into surface water bodies.[7] Its persistence in the environment is a significant concern, as it is often detected in water sources.[5]

Table 3: Deethylatrazine Concentrations in Various Water Sources

| Water Source | Location | Concentration Range |

| Raw Groundwater Supplies | - | 0.07 to 0.6 µg/L |

| Midwestern Reconnaissance Network Wells (1991-1994) | Midwestern US | Up to 2.20 µg/L (detected in 22.8% of 303 wells) |

| Great Lakes (1991, 1993) | Lake Michigan, Huron, Erie, Ontario | 16 to 67 ng/L |

| Rivers (April-Aug 1990) | Cedar, Roberts Creek, South Skunk, West Fork | 0.20 to 0.43 µg/L (mean concentrations) |

Source: PubChem CID 22563.[5]

Experimental Protocols for Deethylatrazine Analysis

The accurate quantification of deethylatrazine in environmental samples is crucial for monitoring and risk assessment. The following is a generalized protocol based on common analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Sample Collection and Preparation

-

Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C until analysis. For trace analysis, samples may need to be pre-concentrated using solid-phase extraction (SPE).[8][9]

-

Soil Samples: Collect soil samples from the desired depth and store them in sealed containers at 4°C. Air-dry and sieve the soil to remove large debris before extraction.

Extraction

-

Water Samples (Solid-Phase Extraction - SPE):

-

Acidify the water sample to a pH of 3-4.

-

Pass the sample through a C18 or a mixed-mode C18/cation exchange SPE cartridge.

-

Elute the analytes from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Soil Samples (Solvent Extraction):

-

Weigh a subsample of the prepared soil into a centrifuge tube.

-

Add an extraction solvent, typically a mixture of acetonitrile (B52724) and water.

-

Shake or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the sample and collect the supernatant.

-